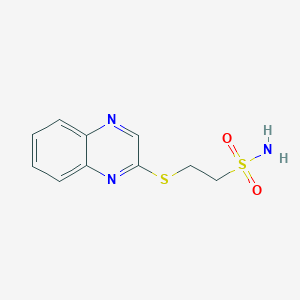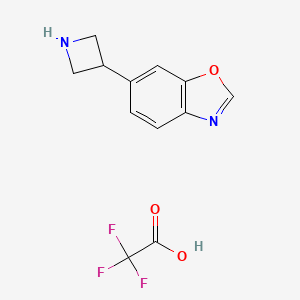
6-(Azetidin-3-yl)-1,3-benzoxazole, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid is a compound that combines the structural features of azetidine, benzoxazole, and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing ring, benzoxazole is a bicyclic compound containing both benzene and oxazole rings, and trifluoroacetic acid is a strong organic acid with three fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid typically involves the formation of the azetidine ring followed by its attachment to the benzoxazole moiety. One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoxazole moiety to benzoxazoline.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzoxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring may yield azetidine N-oxide, while reduction of the benzoxazole moiety may produce benzoxazoline derivatives.
Applications De Recherche Scientifique
6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can act as a bioisostere for other nitrogen-containing rings, allowing it to mimic the behavior of natural substrates. The benzoxazole moiety can interact with aromatic binding sites, while the trifluoroacetic acid group can enhance the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(azetidin-3-yl)-1,3-oxazolidin-2-one; trifluoroacetic acid
- 3-(azetidin-3-yl)-1H-pyrazole; trifluoroacetic acid
- 1-(azetidin-3-yl)azetidine; bis(trifluoroacetic acid)
Uniqueness
6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid is unique due to the combination of the azetidine and benzoxazole moieties, which provides a distinct set of chemical properties and potential applications. The presence of trifluoroacetic acid further enhances its reactivity and stability compared to similar compounds.
This detailed article provides a comprehensive overview of 6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H11F3N2O3 |
|---|---|
Poids moléculaire |
288.22 g/mol |
Nom IUPAC |
6-(azetidin-3-yl)-1,3-benzoxazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H10N2O.C2HF3O2/c1-2-9-10(13-6-12-9)3-7(1)8-4-11-5-8;3-2(4,5)1(6)7/h1-3,6,8,11H,4-5H2;(H,6,7) |
Clé InChI |
JROFSFUSCMYHQU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC3=C(C=C2)N=CO3.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


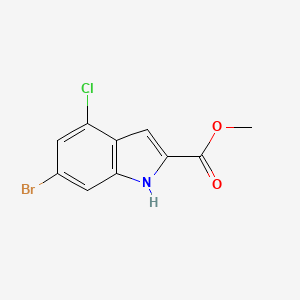

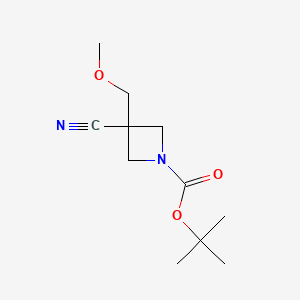
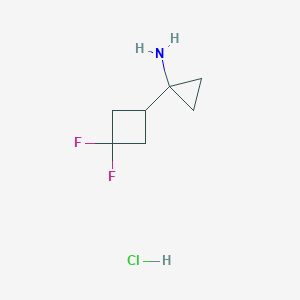
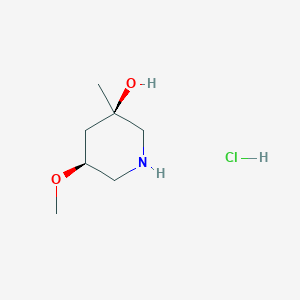
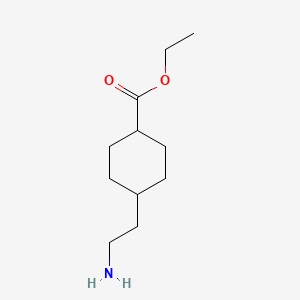
![(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride](/img/structure/B13506231.png)
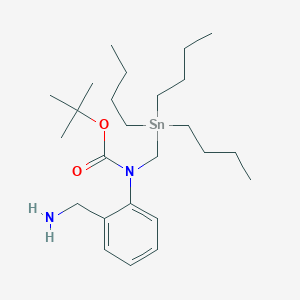
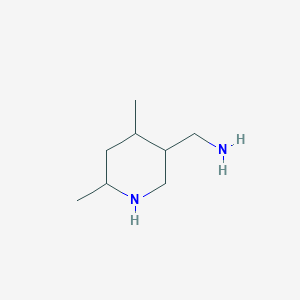
![Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate](/img/structure/B13506244.png)
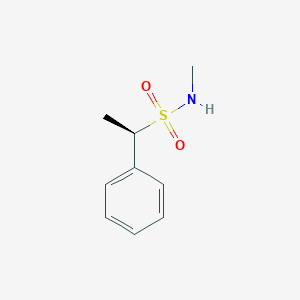
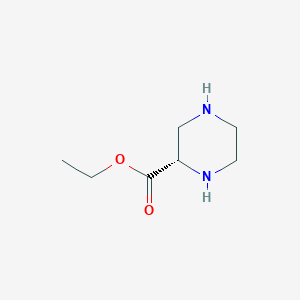
![(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13506260.png)
